3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
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Overview
Description
“3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide” is a complex organic compound. It contains a benzamide group , a thiophene group , and a hydroxy group. Benzamides are a class of compounds containing a benzoyl group bonded to an amide group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . The hydroxy group (-OH) is a functional group consisting of a hydrogen atom bonded to an oxygen atom, which is bonded to the carbon atom of an organic molecule.
Scientific Research Applications
Synthesis and Chemical Properties
The research on compounds similar to 3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide often involves the synthesis and exploration of their chemical properties. For instance, the study of reactions involving 3-acetamido-2-nitrobenzo[b]thiophen derivatives highlights the chemical reactivity and potential for creating various structurally related molecules (Shanta, Scrowston, & Twigg, 1967). Another study on the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene showcases the versatility of thiophene-based compounds in synthesizing a wide range of chemical structures with potential biological activities (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Biological Activity and Therapeutic Potential
The investigation into the biological activities of chloro-hydroxy-N-alkyl-2-oxoethyl benzamides has led to the discovery of compounds with promising antimicrobial, antifungal, and anti-inflammatory properties. For instance, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed activity against mycobacterial, bacterial, and fungal strains, as well as inhibitory effects on photosynthetic electron transport in chloroplasts, suggesting their potential as antimicrobial agents with a broad spectrum of action (Imramovský et al., 2011).
Moreover, specific thiophene-containing benzamide derivatives have been evaluated as histone deacetylase inhibitors, demonstrating significant antiproliferative activities against various human cancer cell lines, including breast and lung cancer. These findings suggest their potential application in cancer therapy due to their ability to induce cell-cycle arrest and apoptosis in cancer cells (Jiao et al., 2009), (Feng et al., 2011).
Future Directions
Properties
IUPAC Name |
3-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-15-3-1-2-13(10-15)16(20)18-7-4-12(5-8-19)14-6-9-21-11-14/h1-3,6,9-12,19H,4-5,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLSKEGWFRSKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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